molecular formula C9H16ClNO3 B2450646 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride CAS No. 2305253-44-3

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

Cat. No.: B2450646
CAS No.: 2305253-44-3
M. Wt: 221.68
InChI Key: DDJIQWCWLGGINJ-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride is an organic compound with the chemical formula C9H15NO3·HCl. It belongs to the family of spiro compounds, which are characterized by the fusion of two cyclic molecules. This compound is a member of the azaspirocyclic family, known for their wide range of biological and pharmacological properties.

Preparation Methods

The synthesis of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be achieved through several methods. One commonly used method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.

Chemical Reactions Analysis

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.

    Medicine: The compound exhibits anticancer activity in some cell lines and can inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.

    Industry: It is used in the development of new pesticides and fungicides.

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride involves the inhibition of enzyme activity. It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which play crucial roles in various biological processes. Additionally, it exhibits anticancer activity by interfering with specific molecular targets and pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

    1-Oxa-8-azaspiro[4.5]decane Hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound contains two oxygen atoms in the spirocyclic structure, making it distinct from this compound.

    1-Oxa-4-azaspiro[4.5]decane: This compound has a different arrangement of the spirocyclic structure compared to this compound.

These comparisons highlight the uniqueness of 8-Oxa-1-azaspiro[4

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-1-4-10-9(7)2-5-13-6-3-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJIQWCWLGGINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1C(=O)O)CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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